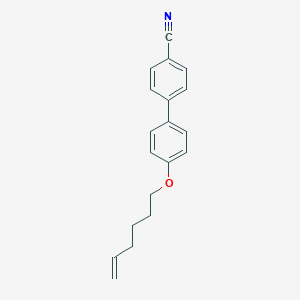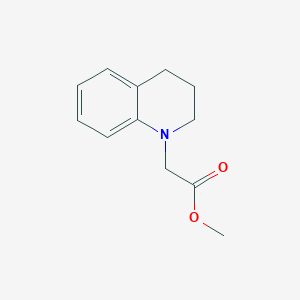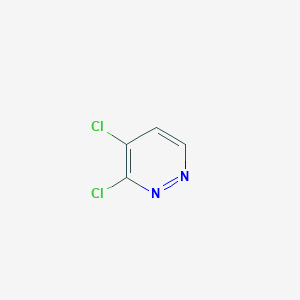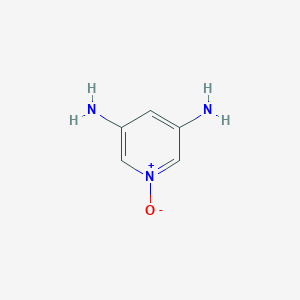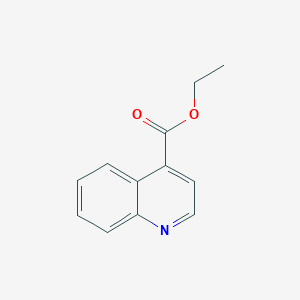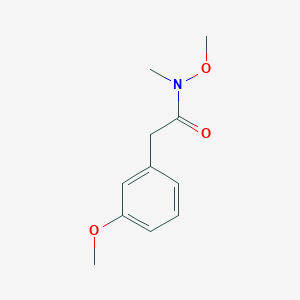![molecular formula C13H13NO2 B174817 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 129306-04-3](/img/structure/B174817.png)
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
Descripción general
Descripción
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione .
Molecular Structure Analysis
The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is 1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 . The Canonical SMILES structure is C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a solid substance . It has a topological polar surface area of 37.4 Ų . The compound has a XLogP3-AA value of 1.3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.Aplicaciones Científicas De Investigación
Azelaic Acid in Dermatology
Azelaic acid is recognized for its effectiveness in treating acne and various hyperpigmentary skin disorders. Its mechanism involves antiproliferative and cytotoxic effects, particularly on malignant melanocytes, which might hint at its selective cytotoxic actions possibly related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis (Fitton & Goa, 1991).
Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide
Benzene-1,3,5-tricarboxamides (BTAs) have emerged as significant compounds in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding is notable, as is their potential in creating multivalent systems for biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Serotonin Receptor Agonists in Antidepressant Drugs
Research has indicated the efficacy of 5-HT1A receptor agonists as antidepressants, with preclinical and clinical studies supporting their potential. This underscores the importance of targeting specific serotonin receptors in the development of antidepressant drugs (Burrows, Norman, & Judd, 1991).
Antimicrobial Applications of Monoterpenes
p-Cymene, a monoterpene, has shown a range of biological activities including antimicrobial effects. This is particularly relevant due to the pressing need for new antimicrobial substances to treat communicable diseases and counter antimicrobial resistance. The review by Marchese et al. (2017) elaborates on the antimicrobial activity of p-cymene and its potential in biomedical applications, highlighting the necessity of further studies to confirm its benefits in human healthcare Marchese et al., 2017.
Curcumin's Multifaceted Applications
Curcumin, identified for its anticancer, antibiotic, anti-inflammatory, and anti-aging properties, exemplifies the pharmacological potential of natural compounds. Despite challenges in solubility and bioavailability, various formulations aim to enhance its therapeutic applications, demonstrating the compound's significant biological and pharmacological properties (Kotha & Luthria, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVMZALXDUDUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432200 | |
| Record name | 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione | |
CAS RN |
129306-04-3 | |
| Record name | 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)



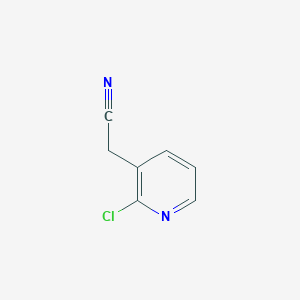
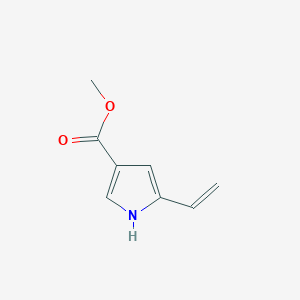
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
